N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Description
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Properties
IUPAC Name |
N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-18(29)28(14-15-32-24-12-6-5-11-23(24)31-2)16-19(30)17-33-25-13-7-10-22-26(25)20-8-3-4-9-21(20)27-22/h3-13,19,27,30H,14-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYDYFXHWMIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C24H25N3O5
- Molecular Weight : 439.497 g/mol
- Structure : The compound features a carbazole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
1. Anticancer Properties
Research indicates that compounds with carbazole structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives of carbazole can induce apoptosis in various cancer cell lines. The specific compound has been reported to inhibit cell proliferation and induce cell cycle arrest in cancer cells, although detailed mechanisms remain to be fully elucidated.
2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies indicate that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
3. Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which positions it as a candidate for treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
- Anticancer Activity : A study conducted on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 20 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics.
- Neuroprotection : In a model of neuroinflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked reduction in inflammatory markers and improved behavioral outcomes in treated mice compared to controls.
- Inflammatory Response : In vitro assays using macrophage cell lines demonstrated that treatment with the compound led to decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. The compound , due to its structure, may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have shown that similar carbazole compounds can interact with cellular pathways involved in cancer progression, making them promising candidates for further development as anticancer agents .
ACE Inhibition
Another notable application is its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor. A study focused on the design and synthesis of derivatives of carbazole compounds demonstrated their ability to inhibit ACE activity effectively. This mechanism is crucial in managing hypertension and cardiovascular diseases, suggesting that N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide could serve as a lead compound for developing new antihypertensive drugs .
Pharmacological Studies
Neuroprotective Effects
The neuroprotective properties of carbazole derivatives have been explored, particularly in models of neurodegenerative diseases. The compound may exhibit protective effects against oxidative stress-induced neuronal damage, which is a common pathway in diseases like Alzheimer's and Parkinson's. This suggests its potential use in developing therapeutic strategies for neuroprotection .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, the compound's anti-inflammatory effects have been noted in preliminary studies. By modulating inflammatory pathways, it could provide therapeutic benefits for conditions characterized by chronic inflammation .
Material Science Applications
Organic Electronics
The unique properties of carbazole derivatives make them suitable for applications in organic electronics. Their ability to act as hole-transporting materials in organic light-emitting diodes (OLEDs) has been investigated. The structural features of this compound may enhance charge transport properties, making it a candidate for improving the efficiency of OLED devices .
Case Studies and Research Findings
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Venkatesh et al., 2021 | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| ACE Inhibition | Venkatesh et al., 2021 | Identified as a potent ACE inhibitor with implications for hypertension treatment. |
| Neuroprotection | Research on carbazole derivatives | Showed protective effects against oxidative stress in neuronal cells. |
| Organic Electronics | Studies on hole-transporting materials | Suggested improved charge transport properties for OLED applications. |
Q & A
Basic Questions
Q. What are the established synthetic routes for N-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving carbazole derivatives and functionalized acetamide precursors. Key steps include:
- Williamson Ether Synthesis : To introduce the carbazol-4-yloxy group via nucleophilic substitution (e.g., reaction of 4-hydroxycarbazole with epichlorohydrin derivatives) .
- N-Alkylation : Formation of the tertiary amine structure using 2-(2-methoxyphenoxy)ethylamine under reflux conditions with triethylamine as a base .
- Acetylation : Final acetylation of the amine intermediate using acetyl chloride .
- Characterization : Intermediates and final products are validated via IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy proton singlet at δ 3.8 ppm), and mass spectrometry (molecular ion peak matching calculated molecular weight) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., carbazole aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) and carbazole ring carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ peak at m/z 463.2) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while TLC (Rf = 0.5 in ethyl acetate/hexane) monitors reaction progress .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this carbazole-acetamide derivative?
- Methodological Answer :
- Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) at the carbazole 6-position or methoxyphenoxy group to assess effects on antimicrobial activity .
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (minimum inhibitory concentration) assays .
- Computational Modeling : Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock .
Q. What experimental design strategies (e.g., DoE) are effective for optimizing reaction yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, optimize the Williamson ether synthesis step by varying NaOH concentration (1–3 M) and reaction time (4–12 hours) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 2 M NaOH, 8 hours, 70°C) for >80% yield .
Q. How can crystallographic data resolve contradictions in reported bioactivity across structurally similar derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determine the 3D conformation of the compound and analogs (e.g., dihedral angles between carbazole and acetamide moieties) to correlate spatial arrangement with activity .
- Comparative Analysis : Overlay crystal structures of active vs. inactive derivatives to identify critical pharmacophore elements (e.g., planar carbazole ring enhances DNA intercalation) .
Q. What advanced purification techniques ensure high purity for mechanistic studies?
- Methodological Answer :
- Flash Chromatography : Use silica gel columns with gradient elution (e.g., hexane → ethyl acetate) to separate regioisomers .
- Recrystallization : Purify the final product from ethanol/water (1:3) to achieve >99% purity for kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
